molecular formula C10H14N2O4S B6231623 2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid CAS No. 400715-51-7

2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid

Cat. No.: B6231623
CAS No.: 400715-51-7
M. Wt: 258.30 g/mol
InChI Key: ZBXPFPUNWAKYKT-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a tert-butoxycarbonyl (Boc)-protected methylamino group and at position 5 with a carboxylic acid moiety. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further derivatization or interaction in biological systems. This structure is commonly utilized in medicinal chemistry as an intermediate for protease inhibitors or kinase-targeting agents .

Properties

CAS No.

400715-51-7

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12(4)8-11-5-6(17-8)7(13)14/h5H,1-4H3,(H,13,14)

InChI Key

ZBXPFPUNWAKYKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis. This approach involves the condensation of α-halo ketones with thioureas or thioamides. For the target compound, ethyl 2-chloro-3-oxopropionate reacts with a thiourea derivative bearing a pre-installed methylamino group. The reaction proceeds in ethanol under reflux, yielding the thiazole intermediate with a carboxylic acid ester at the 5-position.

Example Protocol

  • Reactants : Ethyl 2-chloro-3-oxopropionate (1.2 eq), N-methylthiourea (1.0 eq)

  • Conditions : Ethanol, reflux (78°C), 12 hours

  • Yield : 65–70% (crude), purity >90% after recrystallization

Cyclization of Thioureas with α-Bromo Ketones

An alternative route employs α-bromo ketones and thioureas in dimethylformamide (DMF) with potassium carbonate as a base. This method avoids harsh acidic conditions, preserving acid-sensitive groups like the carboxylic acid. For instance, 2-bromo-1-(methylamino)propan-1-one reacts with thiourea to form the thiazole core, followed by oxidation to introduce the carboxylic acid.

Functionalization of the Thiazole Core

Introduction of the Boc-Protected Methylamino Group

The methylamino group at the 2-position is introduced via nucleophilic substitution or reductive amination. A widely adopted strategy involves bromination at the 2-methyl position followed by amination with Boc-protected methylamine.

Stepwise Protocol

  • Bromination :

    • Substrate : 2-methyl-1,3-thiazole-5-carboxylic acid methyl ester

    • Reagent : N-bromosuccinimide (NBS, 2.5 eq), AIBN (0.1 eq)

    • Solvent : Carbon tetrachloride, reflux (77°C), 12 hours

    • Outcome : 2-(dibromomethyl)-1,3-thiazole-5-carboxylic acid methyl ester

  • Reductive Amination :

    • Substrate : 2-(bromomethyl)-1,3-thiazole-5-carboxylic acid methyl ester

    • Reagent : Bis(tert-butoxycarbonyl)amine (1.05 eq), potassium carbonate (1.2 eq)

    • Solvent : DMF, 25°C, 12 hours

    • Yield : 85–90% after purification

Carboxylic Acid Derivatization

The methyl ester at the 5-position is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide in tetrahydrofuran (THF). This step typically achieves quantitative conversion under mild conditions (25°C, 4 hours).

Alternative Approaches Using Polymer-Supported Synthesis

Solid-phase synthesis offers advantages in purification and scalability. A reported method involves:

  • Resin Functionalization : Benzhydrylamine resin is modified with 6-aminohexanoic acid.

  • Coupling : Boc-protected methylamino-thiazole intermediates are attached using TPTU as a coupling reagent.

  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA), yielding the target compound with >95% purity.

Key Advantages :

  • Reduced purification steps

  • High reproducibility (RSD <5% across batches)

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety. For bromination, carbon tetrachloride is replaced with dichloromethane to reduce toxicity. Similarly, AIBN is substituted with dibenzoyl peroxide in some cases, though this requires higher temperatures (90°C).

Boc Deprotection Considerations

While the target compound retains the Boc group, intermediate deprotection may occur during synthesis. Using mild acidic conditions (e.g., 4 M HCl in ethyl acetate) ensures Boc stability while removing transient protecting groups.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >97% (C18 column, 0.1% TFA in water/acetonitrile)

  • NMR Data :

    • 1H NMR (DMSO-d6) : δ 1.42 (s, 9H, Boc), 3.12 (s, 3H, N-CH3), 7.82 (s, 1H, thiazole-H)

    • 13C NMR : δ 28.2 (Boc), 37.8 (N-CH3), 165.2 (COOH)

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing formation of 4-substituted thiazoles is minimized using electron-withdrawing groups (e.g., esters) at the 5-position.

  • Boc Group Stability : Avoid prolonged exposure to bases >pH 9, which can hydrolyze the Boc group .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes hydrolysis and decarboxylation under specific conditions:

Reaction ConditionsReagents/CatalystsProducts FormedYieldSource
Alkaline hydrolysis (pH > 12)NaOH (6N), THF/MeOH/H₂O2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylate salts96%
Acidic decarboxylation (H₂SO₄)Concentrated H₂SO₄, Δ (100°C)2-{(tert-Butoxy)carbonylamino}-1,3-thiazole (via CO₂ loss)85%*

*Theoretical yield based on analogous reactions in thiazole carboxylic acids.

Boc Deprotection

The Boc group is cleaved under acidic conditions to regenerate the free amine:

ConditionsReagentsProductsNotesSource
Trifluoroacetic acid (TFA)TFA in DCM (1:1 v/v), 2h, RT2-(Methylamino)-1,3-thiazole-5-carboxylic acidRequires subsequent neutralization
HCl in dioxane4M HCl, 4h, RT2-(Methylamino)-1,3-thiazole-5-carboxylic acid hydrochlorideDirect isolation of salt form

Carboxylic Acid Derivatives

The carboxylic acid is converted to reactive intermediates for further coupling:

Reaction TypeReagentsProductsApplicationSource
Acid chloride formationOxalyl chloride, DMF (cat.)2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carbonyl chlorideUsed in peptide coupling
Esterification(Trimethylsilyl)diazomethaneMethyl 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylateImproved solubility for HPLC

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C4 position of the thiazole undergoes substitution:

NucleophileConditionsProductsSelectivitySource
Grignard reagents (e.g., RMgX)THF, −78°C → RT5-Substituted thiazole derivativesC4 > C2 due to electronic effects
Amines (e.g., piperazine)DIPEA, DCM, RT5-Amide-linked thiazole analogsRequires prior acid activation

Oxidation and Reduction Pathways

Reaction TypeReagentsProductsNotesSource
Oxidation of methylamino groupKMnO₄, H₂O, Δ2-{[(tert-Butoxy)carbonyl]formamido}-1,3-thiazole-5-carboxylic acidLimited by Boc stability
Reduction of thiazole ringH₂, Pd/C (10% wt), EtOHPartially saturated thiazoline derivativesLow yields due to ring strain

Stability and Degradation

FactorEffectMitigation StrategySource
pH < 3 or pH > 10Rapid Boc deprotection or decarboxylationStore at neutral pH (6–8)
UV light (λ = 254 nm)Thiazole ring decompositionUse amber glassware

Key Reaction Mechanisms

  • Boc Deprotection : Acid-catalyzed cleavage of the tert-butoxycarbonyl group proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .

  • Nucleophilic Acyl Substitution : The carboxylic acid’s conversion to an acid chloride involves a two-step mechanism with oxalyl chloride acting as the electrophilic activator .

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Preferred Reaction Partners
Carboxylic acidHighAmines, alcohols, Grignard reagents
Boc-protected amineLowStrong acids (TFA, HCl)
Thiazole C4 positionModerateNucleophiles (e.g., RMgX, NH₃)

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • Boc-amino-thiazole derivatives have been synthesized as potential inhibitors for various enzymes and receptors. For instance, modifications to the thiazole ring have shown promise in targeting cancer cell proliferation through inhibition of specific kinases .
  • Antimicrobial Activity :
    • Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to Boc-amino-thiazole displayed effective activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
  • Antiviral Properties :
    • The compound has been explored for its antiviral capabilities, particularly against RNA viruses. Its mechanism involves interference with viral replication processes, making it a candidate for further investigation in antiviral drug design .

Biochemical Research Applications

  • Protein Engineering :
    • Boc-amino-thiazole is utilized as a building block in the synthesis of modified peptides and proteins. Its incorporation can enhance the stability and bioactivity of peptide drugs .
  • Enzyme Inhibition Studies :
    • The compound serves as a scaffold for designing enzyme inhibitors, particularly in studies aimed at understanding enzyme kinetics and mechanisms of action. Its thiazole ring structure is crucial for binding interactions with active sites .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of Boc-amino-thiazole derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Antiviral Screening

In research conducted by the Institute of Virology, Boc-amino-thiazole was evaluated against the influenza virus. The compound demonstrated a reduction in viral titers by over 90% at concentrations ranging from 50 to 200 µM, indicating strong antiviral activity.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 2

The position and nature of substituents on the thiazole ring significantly influence physicochemical and biological properties. Below is a comparative table of key analogues:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Notable Features
2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid (Target) Boc-protected methylamino Carboxylic acid 265.26* High polarity; intermediate for drug design
4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid Boc-protected piperidinyl Carboxylic acid 326.41 Increased steric bulk; potential CNS activity
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino Carboxylic acid 292.25* Enhanced lipophilicity; electron-withdrawing CF₃ group
4-{[(tert-Butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid Chlorine Carboxylic acid 278.72 Electrophilic Cl may enhance reactivity
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate Boc-protected amino (no methyl) Methyl ester 258.28 Reduced acidity; ester for prodrug design

*Calculated based on molecular formulas where explicit data were unavailable.

Key Structural and Functional Differences

Boc-Protected Groups: The target compound’s Boc-methylamino group balances steric protection with moderate hydrophobicity.

Carboxylic Acid vs. Ester Derivatives :

  • The methyl ester in reduces polarity compared to the carboxylic acid in the target compound, impacting membrane permeability .

Aromatic vs. Aliphatic Substituents: The 3-(trifluoromethyl)phenylamino group () introduces aromaticity and electron-withdrawing effects, which may enhance metabolic stability compared to the aliphatic Boc-methylamino group .

Biological Activity

The compound 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S with a molecular weight of 272.33 g/mol. The IUPAC name is methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate, indicating the presence of a thiazole ring substituted with various functional groups.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole rings have been shown to possess significant antibacterial and antifungal properties.
  • Anticancer Activity : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Activity : Thiazoles have been implicated in reducing inflammation in various models.

Data Table: Biological Activities of Thiazole Derivatives

Activity Type Compound IC50 Value (μM) Reference
Antibacterial2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid15.2
Antifungal5-(tert-butoxycarbonyl)-thiazole derivative10.0
Anticancer (MCF-7)Thiazole derivative A12.5
Anti-inflammatoryThiazole derivative B8.0

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15.2 μM, indicating moderate antibacterial activity compared to standard antibiotics .
  • Anticancer Effects : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 12.5 μM. This was attributed to the compound's ability to interfere with cell cycle progression .
  • Anti-inflammatory Mechanisms : Research demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents. The compound showed an IC50 value of 8.0 μM in reducing TNF-alpha production .

Structure-Activity Relationships (SAR)

The biological activity of thiazoles is influenced by their structural components. Modifications such as the introduction of different substituents on the thiazole ring can enhance or diminish their biological effects:

  • Substituent Positioning : The position and nature of substituents on the thiazole ring significantly affect the compound's potency.
  • Functional Group Variation : Variations in functional groups (e.g., amine vs. carbonyl) can lead to substantial differences in biological activity.

Q & A

Basic: What are the common synthetic routes for preparing 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid?

Answer:
The synthesis typically involves substitution reactions on a thiazole core followed by carboxylic acid functionalization . Key steps include:

  • Substitution : Reacting tert-butyl 2-chloro-1,3-thiazole-5-carboxylate with methylamine under polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Carboxylic Acid Introduction : Oxidation or hydrolysis of ester groups using H₂O₂ or acidic/alkaline conditions.
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate-forming reagents like Boc anhydride .

Example Procedure from Literature ( ):
A coupling reaction between 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid and benzyl 4-(aminomethyl)piperidine-1-carboxylate yielded a piperidine derivative. Conditions: DMF, room temperature, 12 hours, with yields >70% .

Basic: What analytical techniques are used to characterize this compound?

Answer:
Standard characterization includes:

TechniqueParametersPurpose
NMR ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ or CDCl₃Confirm substituent positions and Boc-group integrity
HPLC C18 column, acetonitrile/water (0.1% TFA), UV detection at 254 nmAssess purity (>95%)
Mass Spectrometry ESI-MS or MALDI-TOFVerify molecular weight (e.g., [M+H]⁺ = 287.3 g/mol)
X-ray Crystallography Single-crystal diffractionResolve 3D conformation (e.g., helical structures in ATC derivatives)

Advanced: How can researchers optimize coupling reaction yields for derivatives of this compound?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .
  • Catalysts : Use of HOBt/DCC or EDCI for carbodiimide-mediated couplings .
  • Temperature Control : Mild heating (40–60°C) improves kinetics without degrading Boc groups .
  • Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .

Data Contradiction Note : Yields may vary due to steric hindrance from the Boc group. For example, coupling with bulkier amines may require longer reaction times .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Answer:
Contradictions often arise from:

  • Tautomerism : The thiazole ring’s tautomeric equilibrium can shift in different solvents (e.g., DMSO vs. CDCl₃), altering peak splitting .
  • Impurity Profiles : Trace solvents (e.g., residual DMF) or unreacted starting materials may overlap with target signals. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
  • pH Effects : Carboxylic acid protonation in acidic media (e.g., TFA in HPLC) can broaden peaks; neutralize samples before NMR .

Case Study : ATC derivatives showed varying NOE correlations in D₂O vs. DMSO, highlighting solvent-dependent conformational stability .

Advanced: What is the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermal Stability : Decomposition occurs >120°C, with Boc-group cleavage observed via TGA-DSC .
  • pH Stability :
    • Acidic (pH <3) : Rapid Boc deprotection (half-life <1 hour in 1M HCl) .
    • Neutral/Basic (pH 7–9) : Stable for >48 hours in aqueous buffers .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Structural Insights : The Boc group provides steric shielding, enhancing stability in aprotic solvents .

Advanced: How is this compound utilized as a building block in peptidomimetics?

Answer:
The thiazole core mimics peptide β-turns, enabling applications in:

  • Helical Oligomers : ATC derivatives form 9-helix structures in aqueous solutions, validated by CD spectroscopy and X-ray crystallography .
  • Drug Design : Coupling with amino acids (e.g., piperidine derivatives) generates protease-resistant scaffolds for anticancer or antimicrobial agents .

Example : A benzylpiperidine conjugate ( ) showed enhanced bioavailability in preclinical models .

Methodological Note : When designing experiments, prioritize orthogonal protection (e.g., Boc for amines, tert-butyl esters for carboxylic acids) to avoid side reactions .

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